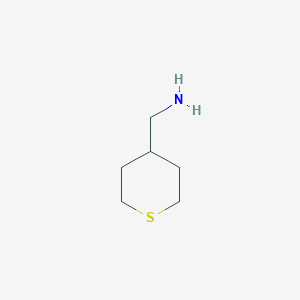

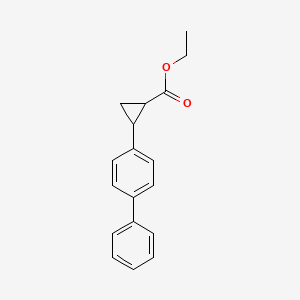

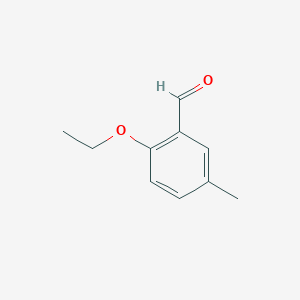

![molecular formula C10H7N3S B1321670 [1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol CAS No. 27107-21-7](/img/structure/B1321670.png)

[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,2,4]Triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazoloisoquinoline core is a fused ring system that combines the structural features of triazole and isoquinoline, which can impart unique chemical and physical properties to the molecules.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives has been achieved through various innovative methods. One approach involves a base-promoted one-pot annulative coupling of tetrahydroisoquinolines with aryliodonio diazo compounds, which allows for the construction of the triazoloisoquinoline derivatives at room temperature in open air . Another method utilizes a copper-catalyzed three-component domino protocol, which combines o-halogenated benzohydrazides, aldehydes, and nitriles to synthesize [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-ones . Additionally, a facile synthesis using chitosan as a heterogeneous catalyst under microwave irradiation has been reported, which leads to the formation of 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives and their subsequent reactions to produce compounds with antibacterial activity .

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[3,4-a]isoquinoline is characterized by the presence of a triazole ring fused to an isoquinoline moiety. The steric hindrance and electronic effects within the molecule can significantly influence its absorption and emission spectra, as demonstrated in the photophysical studies of related heterocyclic systems .

Chemical Reactions Analysis

The [1,2,4]Triazolo[3,4-a]isoquinoline core can undergo various chemical reactions, expanding its utility in synthetic chemistry. For instance, the reaction with hydrazonoyl halides leads to the formation of triazoloisoquinolines with a carbonylpyrazole side chain, while reaction with hydroximoyl halides results in a carbonylisoxazole side chain . These reactions not only demonstrate the versatility of the triazoloisoquinoline scaffold but also its potential for generating diverse derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives are influenced by their molecular structure. The photophysical study of related heterocycles indicates that these compounds can exhibit high quantum yields and significant Stokes shifts, making them attractive blue emitting fluorophores . The presence of various substituents and functional groups can further modulate these properties, providing a wide range of applications in material science and organic electronics.

Scientific Research Applications

Antibacterial Activity

- Synthesis and Antibacterial Effects : 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines, synthesized using chitosan as a catalyst, demonstrated antibacterial effects (Hassaneen et al., 2011).

Chemical Synthesis Methods

- Annulative Coupling : A base-promoted one-pot annulative coupling method was developed to construct 1,2,4-triazolo[3,4-a]isoquinoline derivatives (Ansari et al., 2022).

- Synthesis Paths : Synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines using specific reactants was investigated (Glushkov et al., 2000).

- Oxidative Cyclization : Oxidative cyclization methods involving hypervalent iodine oxidant were used to obtain specific [1,2,4]triazolo[3,4-a]isoquinoline derivatives (Manivel et al., 2015).

Agricultural Applications

- Bioactivity Against Pests : Certain derivatives of 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline showed effectiveness against the desert locust Schistocerca gregaria (Hassanain & Nassar, 2013).

Advanced Synthesis Techniques

- Synthesis of Fused Heterocycles : Cyclization techniques were developed for creating fused heterocyclic skeletons, including those involving pyrrole and 1,2,4-triazole moieties (Funt et al., 2017).

Other Research Areas

- Novel Synthetic Pathways : New routes were explored for synthesizing 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines and related compounds (Awad et al., 2002).

- Design and Synthesis of Derivatives : Innovative approaches were used for synthesizing novel 1,2,4-triazolo isoquinoline derivatives (Swapnaja et al., 2019).

Future Directions

The compound “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” shows promise as a potential anticancer agent . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in other models of disease. It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name |

2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKYYXCFTQLDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NNC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

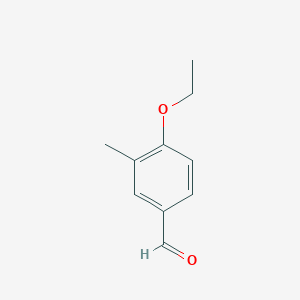

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)